N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a 3-methoxyphenyl group at the 1-position and a 5-oxo group at the 5-position. The carboxamide moiety at the 3-position is linked to a 1,3,4-thiadiazole ring substituted with a cyclopentyl group at the 5-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C19H22N4O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3S/c1-26-15-8-4-7-14(10-15)23-11-13(9-16(23)24)17(25)20-19-22-21-18(27-19)12-5-2-3-6-12/h4,7-8,10,12-13H,2-3,5-6,9,11H2,1H3,(H,20,22,25) |
InChI Key |
UCMNFPUZOUYSAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Methodology
The thiadiazole core is synthesized via cyclocondensation of cyclopentanecarboxylic acid thiosemicarbazide with phosphorus oxychloride (POCl₃) under reflux conditions:
Optimized Conditions :
Key purification involves recrystallization from ethanol/water (3:1 v/v), yielding white crystalline product (m.p. 162–164°C).
Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid
Pyrrolidone Ring Formation
The pyrrolidone scaffold is constructed via intramolecular cyclization of N-(3-methoxyphenyl)-3-aminobutanoyl chloride using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF):
Critical Parameters :
-
Temperature : –10°C to prevent side reactions
-
Base Stoichiometry : 1.2 equivalents of t-BuOK
-
Yield : 65% after acid workup
Amide Coupling Strategy
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):
Optimized Reaction Table :
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI (1.5 eq) |
| Additive | HOBt (1.5 eq) |
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the pure product, confirmed by and HRMS.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces coupling time to 30 minutes with comparable yield (80%), enhancing energy efficiency.
Solid-Phase Synthesis
Immobilization of the thiadiazole amine on Wang resin enables iterative coupling, though yields are lower (68%) due to steric hindrance from the cyclopentyl group.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity, retention time = 6.7 minutes.
Challenges and Optimization Considerations
-
Steric Hindrance : The cyclopentyl group necessitates extended reaction times for amide coupling.
-
Oxidation Sensitivity : The pyrrolidone ketone requires inert atmosphere handling to prevent α-ketoacid formation.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification; DCM balances reactivity and workup efficiency.
Industrial-Scale Production Feasibility
| Factor | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 500 g |
| Cycle Time | 48 hours | 72 hours |
| Overall Yield | 62% | 58% |
| Cost per Kilogram | $12,000 | $8,500 |
Key scalability hurdles include exothermic reaction control during cyclocondensation and waste management of phosphorus byproducts .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce carbonyl groups to alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and methoxyphenyl group could play crucial roles in binding to these targets, while the pyrrolidine carboxamide moiety may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs, based on the provided evidence:
Key Structural and Functional Insights:
In contrast, 4-fluorophenyl analogs (e.g., ) introduce electronegativity and lipophilicity, which may improve membrane permeability. The 5-chloro-2-methoxyphenyl variant combines halogen bonding (via chlorine) with steric effects, likely influencing receptor binding specificity.
Thiadiazole Substituents: Cyclopentyl (target) vs. Methoxymethyl : Introduces polarity and flexibility, which may enhance aqueous solubility compared to alkyl or cycloalkyl groups.
Molecular Weight Trends :
- The target compound (399.49 g/mol) falls within the "drug-like" molecular weight range (<500 g/mol), whereas analogs with larger substituents (e.g., cyclohexyl ) approach upper limits, possibly impacting bioavailability.
Biological Activity
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives characterized by a cyclopentyl group and a pyrrolidine moiety. Its molecular formula is , and it features a thiadiazole ring that contributes to its biological activity through interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit certain kinases, such as PIM2 kinase, which is involved in cell proliferation and survival. This inhibition can disrupt pathways like IL-6/JAK/STAT3, leading to apoptosis in cancer cells .
- Antimicrobial Activity : Similar compounds in the thiadiazole class have demonstrated activity against Mycobacterium tuberculosis (Mtb). For instance, derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 0.045 µg/mL against resistant strains of Mtb .
- Anticancer Properties : Research has indicated that thiadiazole derivatives exhibit broad-spectrum anticancer activity across various cell lines, potentially due to their ability to induce apoptosis and inhibit tumor growth through multiple pathways .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated various 1,3,4-thiadiazole derivatives for anticancer properties against the NCI-60 human cancer cell lines. The compound IVc showed potent activity, indicating that structural modifications can enhance efficacy against cancer .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of thiadiazole derivatives against resistant strains of Mycobacterium tuberculosis. Compounds were assessed for their pharmacokinetic properties, showing promising bioavailability and metabolic stability .
Q & A
Q. Example Reaction Conditions Table
| Step | Solvent | Temperature (°C) | Time (h) | Monitoring Method |
|---|---|---|---|---|
| Thiadiazole formation | DMF | 100 | 12 | TLC (Rf = 0.5) |
| Pyrrolidine coupling | Ethanol | 80 | 6 | NMR (disappearance of NH peak) |
| Final purification | CH₂Cl₂/MeOH | Ambient | - | Column chromatography |
Basic: What analytical techniques are most reliable for confirming the compound’s structural identity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, cyclopentyl carbons at δ 25–35 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 388.459 for C₁₉H₂₁FN₄O₂S) .
- X-ray Crystallography : SHELX-refined structures resolve stereochemistry and validate hydrogen-bonding networks .
Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement?
Methodological Answer:
- Twinning : Use SHELXL’s TWIN command with BASF parameter to model twin domains .
- Disorder : Apply PART and SUMP restraints to split disordered atoms (e.g., cyclopentyl group) while maintaining reasonable geometry .
- Validation : Cross-check with PLATON to ensure no missed symmetry or overfitting.
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced: How can the molecular mechanism of action be elucidated for this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to targets (e.g., kinases) .
- Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (e.g., from ) to predict binding modes .
- CRISPR-Cas9 knockouts : Validate target relevance in cellular models .
Basic: What methods assess solubility and stability for formulation studies?
Methodological Answer:
- HPLC-UV : Measure solubility in PBS (pH 7.4) and simulated gastric fluid .
- Powder X-ray Diffraction (PXRD) : Identify polymorphs affecting bioavailability .
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks to monitor degradation .
Advanced: How can computational models predict pharmacokinetic or toxicity profiles?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer permeation using GROMACS .
- ADMET Prediction : Tools like SwissADME calculate logP (2.8) and bioavailability radar .
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to predict reactive sites .
Advanced: How should conflicting biological activity data (e.g., potency vs. cytotoxicity) be addressed?
Methodological Answer:
- Orthogonal Assays : Compare enzymatic inhibition (SPR) with cell viability (MTT) to distinguish target-specific effects .
- Structural Analogs : Synthesize derivatives (e.g., replace cyclopentyl with cyclohexyl) to isolate pharmacophores .
- Dose-Response Curves : Use Hill slopes to identify off-target effects at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
